Cas no 187151-69-5 (2-[(3-Nitrophenyl)methyl]oxirane)
2-[(3-Nitrophenyl)methyl]oxirane Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL4872837
- EN300-1823372
- 2-[(3-nitrophenyl)methyl]oxirane
- 187151-69-5
- 2-[(3-Nitrophenyl)methyl]oxirane
-
- Inchi: 1S/C9H9NO3/c11-10(12)8-3-1-2-7(4-8)5-9-6-13-9/h1-4,9H,5-6H2
- InChI Key: PKBJXRSEXNRPBI-UHFFFAOYSA-N
- SMILES: O1CC1CC1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 179.058243149g/mol
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.4Ų
2-[(3-Nitrophenyl)methyl]oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823372-0.05g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-0.1g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-0.25g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-0.5g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-1.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1823372-2.5g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-5.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1823372-10.0g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1823372-1g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1823372-5g |
2-[(3-nitrophenyl)methyl]oxirane |
187151-69-5 | 5g |
$3894.0 | 2023-09-19 |
2-[(3-Nitrophenyl)methyl]oxirane Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-[(3-Nitrophenyl)methyl]oxirane
Introduction to 2-[(3-Nitrophenyl)methyl]oxirane (CAS No. 187151-69-5)
2-[(3-Nitrophenyl)methyl]oxirane is a compound with the CAS registry number 187151-69-5, belonging to the class of epoxides. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science and pharmaceutical research. The structure of 2-[(3-Nitrophenyl)methyl]oxirane consists of an epoxide ring attached to a nitrophenyl group, which imparts distinctive reactivity and electronic characteristics.
The synthesis of 2-[(3-Nitrophenyl)methyl]oxirane typically involves the reaction of an alkene with a peracid in the presence of a nitrobenzene derivative, followed by oxidation to form the epoxide ring. This process is highly efficient and has been optimized in recent studies to achieve high yields and purity levels. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack under specific conditions.
One of the most notable aspects of 2-[(3-Nitrophenyl)methyl]oxirane is its reactivity in epoxide ring-opening reactions. Recent research has demonstrated that the nitrophenyl group significantly influences the reactivity of the epoxide ring, making it more susceptible to nucleophilic attack compared to other epoxides. This property has been exploited in the development of novel materials with tailored mechanical and electronic properties.
In terms of applications, 2-[(3-Nitrophenyl)methyl]oxirane has shown promise in the field of polymer chemistry. Its ability to undergo controlled ring-opening polymerization under mild conditions has led to the synthesis of advanced polymeric materials with unique mechanical properties. Additionally, this compound has been investigated as a precursor for the synthesis of biodegradable polymers, which are increasingly sought after in sustainable materials development.
The electronic properties of 2-[(3-Nitrophenyl)methyl]oxirane have also been explored in recent studies, particularly in the context of organic electronics. The nitrophenyl group introduces electron-withdrawing effects, which can modulate the electronic characteristics of the compound, making it a potential candidate for use in organic semiconductors and other electronic devices.
From a safety standpoint, 2-[(3-Nitrophenyl)methyl]oxirane exhibits moderate toxicity levels, as determined by recent toxicity studies. Proper handling procedures are recommended when working with this compound to ensure compliance with safety regulations and minimize potential health risks.
In conclusion, 2-[(3-Nitrophenyl)methyl]oxirane (CAS No. 187151-69-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable material for future research and development efforts.
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